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Compound of Interest

Compound Name:
N-[2-(1H-indol-3-yl)ethyl]-2-

methoxyacetamide

CAS No.: 170930-46-8

Cat. No.: B2549334

Get Quote

Executive Summary
N-(2-methoxyacetyl)tryptamine is an indole-based small molecule belonging to the N-

acyltryptamine class.[1][2] It is characterized by a tryptamine core acylated with a 2-

methoxyacetyl group.[1][2] This specific substitution pattern makes it a structural isomer of

Melatonin, where the methoxy group is located on the acyl side chain rather than the 5-position

of the indole ring.[1][2]

This guide details its chemical properties, synthesis protocols, and predicted pharmacological

behavior at MT1/MT2 melatonin receptors, distinguishing it from both Melatonin and the

hallucinogenic N-benzyl (NBOMe) tryptamines.[1][2]

Chemical Identity & Structural Analysis
The molecule consists of an indole ring connected to an ethylamine chain, which is amidated

with methoxyacetic acid.[1][2]
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Property Data

IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide

Common Synonyms
N-Methoxyacetyltryptamine; 2-Methoxy-N-

tryptamine acetamide

Molecular Formula C₁₃H₁₆N₂O₂

Molecular Weight 232.28 g/mol

Isomerism
Structural isomer of Melatonin (5-methoxy-N-

acetyltryptamine)

CAS Number Not widely listed; specific research chemical

SMILES COCC(=O)NCCc1c[nH]c2ccccc12

Solubility (Predicted)
Soluble in DMSO, Ethanol, Methanol; sparingly

soluble in water

Structural Comparison (DOT Diagram)
The following diagram illustrates the structural relationship between N-(2-

methoxyacetyl)tryptamine, Melatonin, and Tryptamine, highlighting the "Methoxy Shift" that

defines its unique chemical space.
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Figure 1: Structural divergence of N-(2-methoxyacetyl)tryptamine from the Melatonin scaffold.

[1] Note the methoxy group position shift from the indole ring (Melatonin) to the acyl tail

(Target).[1]

Synthesis Protocol
The synthesis of N-(2-methoxyacetyl)tryptamine is achieved through the direct acylation of

tryptamine.[1] This protocol prioritizes yield and purity, utilizing a biphasic Schotten-Baumann

condition or a standard organic solvent method.[1][2]

Method A: Acyl Chloride Route (Standard)
Objective: High-yield conversion of Tryptamine to N-(2-methoxyacetyl)tryptamine.[1]

Reagents:

Tryptamine (Free base or HCl salt)

Methoxyacetyl chloride (Acylating agent)

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Base)

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Step-by-Step Protocol:

Preparation: Dissolve 1.0 eq (1.60 g) of Tryptamine in 20 mL of anhydrous DCM in a round-

bottom flask.

Note: If using Tryptamine HCl, add 2.2 eq of Et₃N to liberate the free base.[1][2]

Base Addition: Add 1.2 eq of Triethylamine (Et₃N) to the solution. Cool the mixture to 0°C in

an ice bath to control the exotherm.

Acylation: Dropwise add 1.1 eq of Methoxyacetyl chloride (diluted in 5 mL DCM) over 15

minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2549334/docs?utm_src=pdf-body-img#n-2-methoxyacetyl-tryptamine-technical-guide-pharmacological-profile
https://patents.google.com/patent/CN113788780B/en
https://patents.google.com/patent/CN113788780B/en
https://patents.google.com/patent/CN113788780B/en
https://patents.google.com/patent/CN113788780B/en
https://patents.google.com/patent/CN113788780B/en
https://patents.google.com/patent/CN113788780B/en
https://patents.google.com/patent/CN113788780B/en
https://patents.google.com/patent/CN113788780B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2549334?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism: Nucleophilic attack of the tryptamine amine nitrogen on the acyl chloride

carbonyl.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor

via TLC (System: 5% MeOH in DCM).

Workup:

Quench with saturated NaHCO₃ solution (10 mL).

Extract the organic layer and wash with 1M HCl (to remove unreacted tryptamine), then

Brine.[2]

Dry over anhydrous MgSO₄ and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Ethyl Acetate or purify via flash column

chromatography (Silica gel, EtOAc/Hexane gradient).

Yield Expectation: 85–95% (White to off-white crystalline solid).[1]

Pharmacological Profile (Mechanistic Analysis)
As a Senior Application Scientist, it is critical to contextualize this molecule's activity not just by

what it is, but by how it interacts with the Melatonin Receptor (MT1/MT2) binding pocket.

3.1 Receptor Binding Affinity (SAR Prediction)
Structure-Activity Relationship (SAR) studies of melatonin analogues have established two

critical binding domains:

The 5-Methoxy Group: Critical for high affinity (sub-nanomolar).[3] It engages in hydrogen

bonding with specific residues (e.g., His195 in MT1).[2]

The N-Acyl Group: Essential for receptor activation. The amide carbonyl interacts with

Ser110/Ser114.

Predicted Profile for N-(2-methoxyacetyl)tryptamine:

Affinity: Moderate (Nanomolar range, Ki ~ 10–100 nM).[1][2]
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Rationale: The loss of the 5-methoxy group (compared to Melatonin) typically reduces

affinity by 10–100 fold. However, the N-acetyl group is preserved (modified to

methoxyacetyl).[1]

Role of Methoxyacetyl: The addition of an ether oxygen in the acyl chain increases polarity.

While the binding pocket can accommodate larger acyl groups (up to propyl/butyl), the

hydrophilic oxygen may introduce secondary interactions or steric clashes depending on the

specific receptor subtype (MT1 vs MT2).

Efficacy: Likely a Full Agonist or Partial Agonist. N-acylated tryptamines generally retain

intrinsic activity.[1][2]

3.2 Comparison with Related Compounds

Compound Structure
MT1/MT2 Affinity
(Ki)

Primary Activity

Melatonin 5-OMe, N-Acetyl 0.1 nM
Full Agonist

(Sleep/Circadian)

N-Acetyltryptamine 5-H, N-Acetyl 15–30 nM Agonist (Weaker)

N-(2-

methoxyacetyl)trypta

mine

5-H, N-Methoxyacetyl ~20–50 nM (Pred.)
Research Ligand

(Probe)

NBOMe-Tryptamine N-(2-methoxybenzyl)
>1000 nM (MT), High

5-HT2A

Hallucinogen (Avoid

Confusion)

Critical Note: N-(2-methoxyacetyl)tryptamine is NOT a hallucinogen.[1] The N-acyl substitution

prevents the basicity required for 5-HT2A receptor binding, which is the hallmark of psychedelic

tryptamines (like DMT or NBOMe series).[1]

Experimental Validation Workflow
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To validate the identity and activity of synthesized N-(2-methoxyacetyl)tryptamine, the following

analytical workflow is recommended.

Quality Control (QC)

Biological Assay

Synthesis
(Tryptamine + Methoxyacetyl Cl)

Purification
(Recrystallization/Chromatography)

1H NMR / 13C NMR
(Confirm Structure)

LC-MS
(Confirm MW: 232.28)

Radioligand Binding
(vs [125I]-Melatonin)

If Pure >98%

cAMP Inhibition Assay
(Gi-coupled pathway)

If Ki < 100nM

Click to download full resolution via product page

Figure 2: Validation workflow from synthesis to functional assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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